molecular formula C10H11Cl2F2N B2719328 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride CAS No. 2260937-00-4

2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride

Cat. No. B2719328
CAS RN: 2260937-00-4
M. Wt: 254.1
InChI Key: IMKJGKPNEZZEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride” is a chemical compound with the molecular formula C10H10ClF2N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring with two fluorine atoms and one chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 254.11 , and it appears as a powder . The InChI code is 1S/C10H10ClF2N.ClH/c11-6-3-4-7(12)9(10(6)13)8-2-1-5-14-8;/h3-4,8,14H,1-2,5H2;1H .

Scientific Research Applications

Synthesis and Characterization

Research into 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride and related compounds primarily focuses on their synthesis, characterization, and potential applications in various fields. These compounds, including pyridine and pyrrolidine derivatives, have been explored for their versatile chemical properties, allowing for further functionalization and application in material science, pharmaceuticals, and organic synthesis.

One area of investigation involves the synthesis and characterization of polyimides derived from aromatic diamines containing pyridine and fluorine. Zhang et al. (2007) synthesized a series of novel aromatic polyimides showcasing excellent solubility and thermal stability, suggesting potential use in high-performance polymers and electronics due to their inherent viscosity and thermo-oxidative resistance (Zhang et al., 2007).

Additionally, the creation of chlorophyll derivatives appending a pyridyl group highlights the exploration of natural photosynthetic pigments for modified optical properties and potential applications in photodynamic therapy and solar energy conversion. Yamamoto and Tamiaki (2015) synthesized chlorophyll-a derivatives with a pyridyl group, demonstrating altered absorption spectra and fluorescence properties, which could influence the development of novel photosensitizers (Yamamoto & Tamiaki, 2015).

Optical and Electrochemical Properties

Research also extends to the optical and electrochemical properties of these compounds, particularly in the context of developing new materials with specific light absorption and emission characteristics. Novel polyimides incorporating pyridine and fluorine have been synthesized to study their optical and dielectric properties, relevant for applications in optoelectronics and as materials with low dielectric constants. Guan et al. (2014) prepared fluorinated polyimides with excellent transparency, low moisture absorption, and outstanding mechanical properties, suitable for electronic applications (Guan et al., 2014).

Antimicrobial Activities and DNA Interaction

Moreover, the antimicrobial activities and interactions with DNA of certain derivatives have been investigated, offering insights into their potential biomedical applications. Evecen et al. (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine and assessed its antimicrobial activities and DNA binding capabilities, suggesting possible use in the development of new therapeutic agents (Evecen et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2N.ClH/c11-6-3-4-7(12)9(10(6)13)8-2-1-5-14-8;/h3-4,8,14H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKJGKPNEZZEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2F)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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